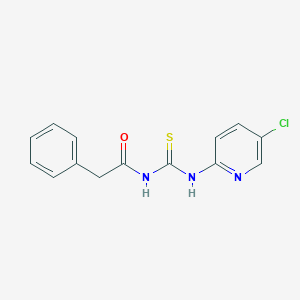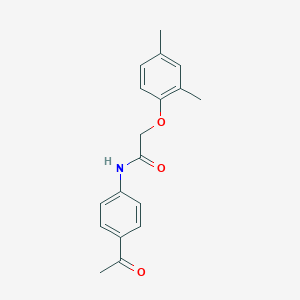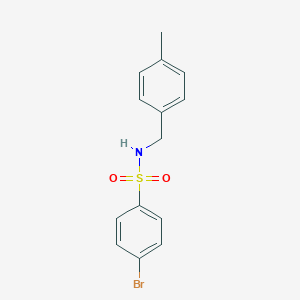
N-(5-chloro-2-pyridinyl)-N'-(phenylacetyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-N'-(phenylacetyl)thiourea, commonly known as CAPTU, is a chemical compound that has been widely studied for its potential applications in various fields including agriculture, medicine, and industry. CAPTU is a thiourea derivative that is synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of CAPTU is not fully understood. However, studies have suggested that CAPTU may inhibit the activity of certain enzymes that are involved in the growth and development of cancer cells and weeds.
Biochemical and Physiological Effects:
CAPTU has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that CAPTU can induce apoptosis, or programmed cell death, in cancer cells. In addition, CAPTU has been shown to inhibit the growth and development of weeds by disrupting their metabolic processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CAPTU has several advantages for use in lab experiments. It is relatively easy to synthesize and has demonstrated activity against a wide range of cancer cells and weeds. However, CAPTU also has limitations. It can be difficult to obtain pure samples of CAPTU, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on CAPTU. One area of focus could be the development of new synthetic methods for CAPTU that are more efficient and cost-effective. Another area of focus could be the investigation of the molecular targets of CAPTU in cancer cells and weeds. Finally, research could be conducted to determine the potential applications of CAPTU in other fields, such as materials science and environmental remediation.
In conclusion, CAPTU is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to be learned about CAPTU, its potential applications make it an important area of research.
Métodos De Síntesis
CAPTU is synthesized through a multistep process that involves the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridine sulfonyl chloride. The sulfonyl chloride is then reacted with phenylacetic acid to form 5-chloro-2-pyridinyl-N-phenylacetyl sulfonamide. Finally, the sulfonamide is treated with thiourea to yield CAPTU.
Aplicaciones Científicas De Investigación
CAPTU has been extensively studied for its potential applications in various fields. In agriculture, CAPTU has been shown to have herbicidal activity against a wide range of weeds. In medicine, CAPTU has been investigated for its potential use as an anticancer agent. In industry, CAPTU has been studied for its potential applications in the synthesis of new materials.
Propiedades
Nombre del producto |
N-(5-chloro-2-pyridinyl)-N'-(phenylacetyl)thiourea |
|---|---|
Fórmula molecular |
C14H12ClN3OS |
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-phenylacetamide |
InChI |
InChI=1S/C14H12ClN3OS/c15-11-6-7-12(16-9-11)17-14(20)18-13(19)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,16,17,18,19,20) |
Clave InChI |
XHKSBVHPXKIAIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=NC=C(C=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B239691.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B239693.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B239699.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine](/img/structure/B239701.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine](/img/structure/B239702.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239705.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239709.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B239712.png)
![2-({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B239713.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B239714.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-methoxyethanamine](/img/structure/B239715.png)
![N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B239718.png)